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molecular formula C5H9N5S B8425187 5-Amino-3-methyl-1-[methylamino(thiocarbonyl)]-1H-1,2,4-triazole

5-Amino-3-methyl-1-[methylamino(thiocarbonyl)]-1H-1,2,4-triazole

Cat. No. B8425187
M. Wt: 171.23 g/mol
InChI Key: QDNUEVOLAMIPAN-UHFFFAOYSA-N
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Patent
US05750545

Procedure details

The synthesis method of Example 1-(3) was applied. The compound (664 mg) obtained in (2) above, dimethylformamide (13 ml) and methyl isothiocyanate (600 mg) were used as reagents to give 340 mg of white crystals (yield 29%).
[Compound]
Name
compound
Quantity
664 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
600 mg
Type
reactant
Reaction Step Two
Quantity
13 mL
Type
solvent
Reaction Step Three
Yield
29%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[N:6]=[C:5]([CH3:7])[NH:4][N:3]=1.[CH3:8][N:9]=[C:10]=[S:11]>CN(C)C=O>[NH2:1][C:2]1[N:3]([C:10]([NH:9][CH3:8])=[S:11])[N:4]=[C:5]([CH3:7])[N:6]=1

Inputs

Step One
Name
compound
Quantity
664 mg
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=NNC(=N1)C
Step Two
Name
Quantity
600 mg
Type
reactant
Smiles
CN=C=S
Step Three
Name
Quantity
13 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
NC1=NC(=NN1C(=S)NC)C
Measurements
Type Value Analysis
AMOUNT: MASS 340 mg
YIELD: PERCENTYIELD 29%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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